2-fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridine
Overview
Description
2-fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridine is a useful research compound. Its molecular formula is C9H8FN3 and its molecular weight is 177.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing the imidazole moiety have been known to interact with a broad range of biological targets . For instance, imidazole derivatives have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been reported to regulate the pi3k/akt/mtor signaling pathway by inhibiting the phosphorylation of akt and s6 proteins . This suggests that 2-fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridine might interact with its targets in a similar manner.
Biochemical Pathways
It has been reported that imidazole derivatives can regulate the pi3k/akt/mtor signaling pathway , which plays a crucial role in cell cycle progression, protein synthesis, and cell survival.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of this compound.
Result of Action
Imidazole derivatives have been reported to exhibit remarkable antiproliferative activities against certain cell lines . This suggests that this compound might have similar effects.
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action might be influenced by the polarity of its environment.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridine are largely influenced by its imidazole moiety. Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Cellular Effects
Given the broad range of biological activities exhibited by imidazole derivatives, it is likely that this compound may influence cell function in a variety of ways . This could include impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that its effects at the molecular level involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-fluoro-6-(2-methylimidazol-1-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c1-7-11-5-6-13(7)9-4-2-3-8(10)12-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDIKOHUALQRIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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